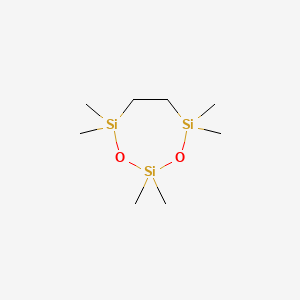
2,2,4,4,7,7-hexamethyl-1,3,2,4,7-dioxatrisilepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4,4,7,7-Hexamethyl-1,3,2,4,7-dioxatrisilepane is a silicon-containing organic compound It is characterized by its unique structure, which includes three silicon atoms and two oxygen atoms arranged in a cyclic framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,7,7-hexamethyl-1,3,2,4,7-dioxatrisilepane typically involves the reaction of hexamethyldisiloxane with a suitable silicon-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions
2,2,4,4,7,7-Hexamethyl-1,3,2,4,7-dioxatrisilepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can break silicon-oxygen bonds, resulting in the formation of silanes.
Substitution: The silicon atoms in the compound can participate in substitution reactions, where one or more of the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various organometallic reagents, such as Grignard reagents, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction could produce silanes.
科学研究应用
2,2,4,4,7,7-Hexamethyl-1,3,2,4,7-dioxatrisilepane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other silicon-containing compounds and materials.
Biology: The compound’s unique structure makes it a useful tool in studying silicon biochemistry and its interactions with biological molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings, due to its ability to form stable silicon-oxygen bonds.
作用机制
The mechanism by which 2,2,4,4,7,7-hexamethyl-1,3,2,4,7-dioxatrisilepane exerts its effects is primarily through its ability to form stable silicon-oxygen and silicon-carbon bonds. These bonds are crucial in various chemical reactions and applications. The compound’s molecular targets and pathways involve interactions with other silicon-containing molecules and catalysts, facilitating the formation of complex structures and materials.
相似化合物的比较
Similar Compounds
Hexamethyldisiloxane: A simpler silicon-containing compound with two silicon atoms and one oxygen atom.
Octamethylcyclotetrasiloxane: A cyclic compound with four silicon atoms and four oxygen atoms.
Trimethylsilanol: A silicon-containing compound with one silicon atom and one hydroxyl group.
Uniqueness
2,2,4,4,7,7-Hexamethyl-1,3,2,4,7-dioxatrisilepane is unique due to its specific cyclic structure with three silicon atoms and two oxygen atoms. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
属性
分子式 |
C8H22O2Si3 |
|---|---|
分子量 |
234.51 g/mol |
IUPAC 名称 |
2,2,4,4,7,7-hexamethyl-1,3,2,4,7-dioxatrisilepane |
InChI |
InChI=1S/C8H22O2Si3/c1-11(2)7-8-12(3,4)10-13(5,6)9-11/h7-8H2,1-6H3 |
InChI 键 |
RRDLJDSHEIKIKS-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(CC[Si](O[Si](O1)(C)C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid m-tolylamide](/img/structure/B11713007.png)
![2-[(2-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B11713011.png)
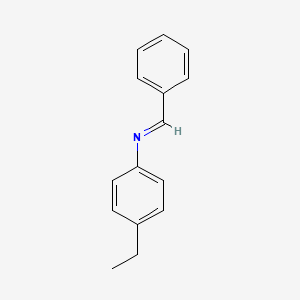
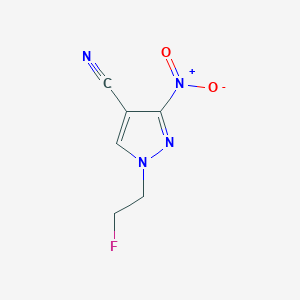
![2-methyl-N-(2,2,2-trichloro-1-{[(5-chloropyridin-2-yl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11713047.png)

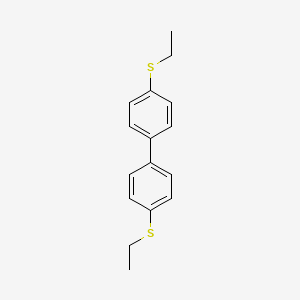
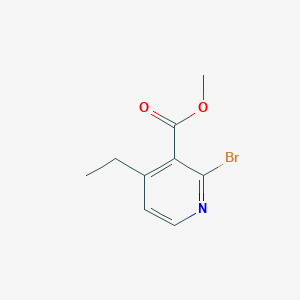

![4-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B11713077.png)
![2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide](/img/structure/B11713080.png)
![Ethyl 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline-3-carboxylate](/img/structure/B11713083.png)
![2-hydroxy-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11713091.png)
![Ethyl (diethoxyphosphoryl)[bis(phenylsulfanyl)]acetate](/img/structure/B11713095.png)
